molecular formula C16H16Cl2O3S B2423995 4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate CAS No. 2361822-06-0

4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate

Cat. No. B2423995
CAS RN: 2361822-06-0
M. Wt: 359.26
InChI Key: BZFRNAKZLFRAIM-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenol is a member of the class of phenols that is 3,5-xylenol which is substituted at position 4 by chlorine . It is bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .


Molecular Structure Analysis

The linear formula for 4-Chloro-3,5-dimethylphenol is ClC6H2(CH3)2OH . It has a molecular weight of 156.61 .

It has a melting range of ≥ 112 °C to ≤ 117 °C .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antimicrobial Agent

4-chloro-3,5-dimethylphenol, a related compound, is known to be bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .

Disinfectant

It can also be used as a disinfectant . Disinfectants are antimicrobial agents that are applied to non-living objects to destroy harmful microorganisms or to inhibit their activity .

Antiseptic Drug

This compound can be used as an antiseptic drug . Antiseptic drugs are substances used locally on humans and other animals to destroy harmful microorganisms or to inhibit their activity .

Molluscicide

It can be used as a molluscicide . Molluscicides are substances used to destroy pests of the phylum Mollusca .

Synthesis of Landomycin A

It was used as a starting reagent for total synthesis of landomycin A, the most potent antitumor angucycline antibiotic and optically active polypropionate units .

Dermal Permeability Prediction

The compound can be used in studies to predict dermal permeability of phenolic biocides using a linear solvation energy relationship (LSER) approach .

Inhibition of DVL1 Binding

Through structure-based virtual screening studies, racemic compound RS4690, which showed a promising selective DVL1 binding inhibition with an EC 50 of 0.74 ± 0.08 μM .

Safety and Hazards

4-Chloro-3,5-dimethylphenol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life with long lasting effects .

properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 4-chloro-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3S/c1-9-8-15(10(2)7-14(9)17)22(19,20)21-13-5-11(3)16(18)12(4)6-13/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFRNAKZLFRAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate

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